2-((Thiazol-2-ylamino)methyl)phenol
Overview
Description
2-((Thiazol-2-ylamino)methyl)phenol is an organic compound with the molecular formula C10H10N2OS It is a derivative of thiazole and phenol, characterized by the presence of a thiazole ring attached to a phenol group through an aminomethyl linkage
Mechanism of Action
Target of Action
The primary target of 2-((Thiazol-2-ylamino)methyl)phenol is the enzyme tyrosinase . Tyrosinase plays a key role in melanin biosynthesis, responsible for melanogenesis . Overproduction of melanin can lead to various skin diseases .
Mode of Action
The compound interacts with its target, tyrosinase, and inhibits its activity . This inhibition reduces melanin production in melanoma cells .
Biochemical Pathways
The affected pathway is the melanin biosynthesis pathway. By inhibiting tyrosinase, this compound disrupts this pathway, leading to a decrease in melanin production .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in melanin production . This could potentially alleviate symptoms of skin diseases caused by overproduction of melanin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiazol-2-ylamino)methyl)phenol typically involves the reaction of 2-hydroxybenzaldehyde with 2-aminobenzothiazole to form a Schiff base, which is then reduced using sodium borohydride. The reaction conditions include:
Formation of Schiff Base: The reaction between 2-hydroxybenzaldehyde and 2-aminobenzothiazole is carried out in ethanol at room temperature for 24 hours.
Reduction: The Schiff base is reduced using sodium borohydride in ethanol, followed by heating the mixture for 1 hour.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((Thiazol-2-ylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reducing Schiff bases.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions on the thiazole ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((Thiazol-2-ylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-((Benzo[d]thiazol-2-ylamino)methyl)phenol: Similar structure but with a benzo[d]thiazole ring instead of a thiazole ring.
2-Aminobenzothiazole: Lacks the phenol group but shares the thiazole ring structure.
Sulphathiazole: Contains a thiazole ring and is used as an antimicrobial agent.
Uniqueness
2-((Thiazol-2-ylamino)methyl)phenol is unique due to its specific combination of a thiazole ring and a phenol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(1,3-thiazol-2-ylamino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-6,13H,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLIIWCXQIRQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297118 | |
Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13159-88-1 | |
Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13159-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(2-THIAZOLYLAMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.